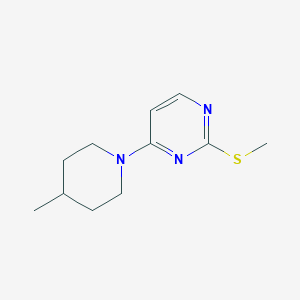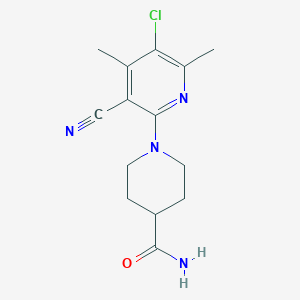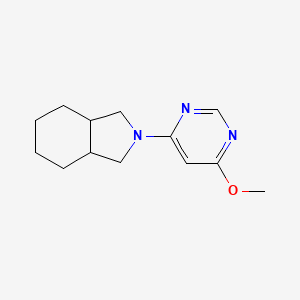
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine (4-MPMP) is a heterocyclic compound with a unique chemical structure and diverse range of applications. 4-MPMP has been investigated for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been explored for its ability to act as a catalyst in various chemical reactions. In addition, 4-MPMP has been studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
科学的研究の応用
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential applications in scientific research. It has been investigated for its ability to act as a catalyst in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been explored as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. Furthermore, this compound has been studied for its ability to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.
作用機序
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is believed to act through a variety of mechanisms. It is thought to act as a catalyst in various chemical reactions, as well as an inhibitor of the enzyme acetylcholinesterase. In addition, this compound is believed to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Furthermore, this compound is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may lead to a decrease in inflammation and oxidative damage in the body.
実験室実験の利点と制限
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential applications in laboratory experiments. Its ability to act as a catalyst in various chemical reactions makes it a useful tool for the synthesis of pharmaceuticals and agrochemicals. In addition, its ability to act as an inhibitor of acetylcholinesterase makes it a potential tool for studying the regulation of neurotransmission. However, this compound is not without its limitations. It is not water soluble, which can make it difficult to use in laboratory experiments. Furthermore, its potential toxicity makes it unsuitable for use in certain experiments.
将来の方向性
The potential of 4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is far from being fully explored. Future research should focus on further investigating its potential applications in scientific research, including its ability to act as a catalyst in various chemical reactions, its potential to act as an inhibitor of acetylcholinesterase, and its ability to act as an anti-inflammatory and antioxidant agent. In addition, further research should be conducted to develop methods for making this compound water soluble, as well as to investigate its potential toxicity and develop strategies for mitigating any potential risks. Finally, further research should be conducted to explore the potential of this compound for use in the synthesis of pharmaceuticals and agrochemicals.
合成法
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine can be synthesized through a variety of methods. One of the most common methods is a three-step synthesis process involving the reaction of 4-methylpiperidine with ethyl chloroformate, followed by a reaction with methyl sulfanylacetate, and finally a reaction with pyrimidine. This method has been reported to yield high yields of this compound. Other methods for the synthesis of this compound include the reaction of 4-methylpiperidine with ethyl chloroformate and then pyrimidine, as well as the reaction of 4-methylpiperidine with ethyl chloroformate and then methyl sulfanylacetate.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-9-4-7-14(8-5-9)10-3-6-12-11(13-10)15-2/h3,6,9H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSYHSSLCLRKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)
![3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine](/img/structure/B6459837.png)

![3-bromo-4-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6459846.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide](/img/structure/B6459854.png)
![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6459859.png)
![4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6459863.png)
![6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459870.png)
![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)
![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)

![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)